Eleclazine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

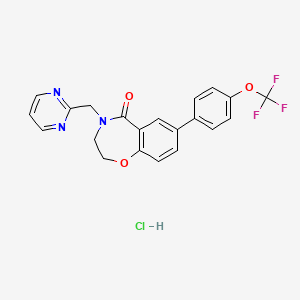

4-(pyrimidin-2-ylmethyl)-7-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzoxazepin-5-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F3N3O3.ClH/c22-21(23,24)30-16-5-2-14(3-6-16)15-4-7-18-17(12-15)20(28)27(10-11-29-18)13-19-25-8-1-9-26-19;/h1-9,12H,10-11,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYHNOXHGYUHFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)N1CC4=NC=CC=N4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClF3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448754-43-5 | |

| Record name | Eleclazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448754435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ELECLAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R1JP3Q4HI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Therapeutic Potential of Eleclazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eleclazine hydrochloride (formerly GS-6615) is a potent and selective inhibitor of the late cardiac sodium current (INaL). Pathological enhancement of INaL is a key contributor to arrhythmias and contractile dysfunction in various cardiovascular diseases, including long QT syndrome type 3 (LQT3), hypertrophic cardiomyopathy (HCM), and heart failure. By selectively targeting INaL over the peak sodium current (INaP), Eleclazine offers a promising therapeutic strategy to mitigate the deleterious effects of INaL without significantly affecting normal cardiac conduction. This technical guide provides an in-depth overview of the therapeutic potential of this compound, summarizing key preclinical and clinical findings, detailing experimental methodologies, and illustrating the underlying signaling pathways.

Introduction

The cardiac sodium channel, Nav1.5, is responsible for the rapid upstroke of the cardiac action potential. While the majority of these channels inactivate within milliseconds, a small fraction reopens or fails to inactivate, giving rise to a persistent or late sodium current (INaL). Under physiological conditions, INaL is small; however, in pathological states such as genetic mutations (e.g., LQT3), ischemia, and heart failure, INaL can be significantly enhanced. This augmented INaL leads to a prolongation of the action potential duration (APD), early afterdepolarizations (EADs), and intracellular sodium and calcium overload, creating a substrate for cardiac arrhythmias and impaired cardiac function.

This compound is a novel compound designed to selectively inhibit this pathological late sodium current. Its high selectivity for INaL over INaP is a key attribute, suggesting a favorable safety profile with a lower risk of proarrhythmic effects associated with non-selective sodium channel blockers.

Mechanism of Action

This compound is a potent inhibitor of the late sodium current (INaL) in cardiomyocytes.[1][2] In pathological conditions where INaL is enhanced, Eleclazine normalizes the action potential duration and reduces the incidence of arrhythmias.[3][4] The primary mechanism of action involves the selective binding to the Nav1.5 channel, preferentially inhibiting the sustained current component without significantly affecting the peak current responsible for normal cardiac conduction.[4]

Signaling Pathway of INaL-Mediated Cardiac Dysfunction and Therapeutic Intervention by Eleclazine

The diagram below illustrates the signaling cascade initiated by an enhanced late sodium current and the point of intervention for Eleclazine.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Inhibitory Potency of Eleclazine

| Target | Preparation | Condition | IC50 | Reference |

| Late INa | Rabbit ventricular myocytes | ATX-II enhanced | 0.7 µM | [4] |

| Late INa | hiPSC-derived cardiomyocytes | - | 2.5 µM | [1] |

| Peak INa | Rabbit ventricular myocytes | - | > 30 µM | [4] |

| IKr | Rabbit ventricular myocytes | - | ~14.2 µM | [1][5] |

Table 2: Electrophysiological Effects of Eleclazine in Preclinical Models

| Model | Parameter | Effect | Concentration/Dose | Reference |

| Rabbit Isolated Heart | ATX-II induced APD prolongation | Shortened | 0.3-3 µM | [4] |

| Rabbit Isolated Heart | ATX-II induced ventricular tachycardia | Suppressed | IC50 ~0.6 µM | [4] |

| Porcine Model | Epinephrine-induced APBs | Reduced >3-fold | 0.9 mg/kg | [3] |

| Porcine Model | Epinephrine/ACh-induced AF | Suppressed | 0.9 mg/kg | [3] |

| Porcine Model | Epinephrine-induced ventricular premature beats | Reduced by 51% | 0.3 mg/kg | [6] |

| Porcine Model | Epinephrine-induced ventricular tachycardia | Reduced by 56% | 0.3 mg/kg | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is based on the methodology described by Rajamani et al. (2016).[4]

Objective: To measure the effect of Eleclazine on late INa in isolated ventricular myocytes.

Materials:

-

Isolated rabbit ventricular myocytes

-

External solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Internal (pipette) solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH 7.2 with CsOH)

-

Anemone toxin II (ATX-II) to enhance INaL

-

This compound stock solution in DMSO

-

Patch-clamp amplifier and data acquisition system

Workflow Diagram:

Procedure:

-

Cell Preparation: Isolate ventricular myocytes from rabbit hearts using standard enzymatic digestion protocols.

-

Recording Setup: Place isolated myocytes in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.

-

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

-

Seal Formation: Approach a myocyte with the recording pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell recording configuration.

-

Voltage-Clamp Protocol: Hold the cell at a holding potential of -120 mV. Apply depolarizing pulses to elicit sodium currents. A typical protocol to measure INaL involves a depolarizing step to -20 mV for 200 ms.

-

Baseline Recording: Record baseline INaL in the absence of any drugs.

-

Drug Application: Perfuse the cell with the external solution containing a known concentration of ATX-II to enhance INaL. Once a stable enhanced current is achieved, co-perfuse with various concentrations of this compound.

-

Data Analysis: Measure the peak and sustained components of the sodium current before and after drug application. Plot the concentration-response curve for the inhibition of INaL and fit with a Hill equation to determine the IC50 value.

In Vivo Porcine Model of Catecholamine-Induced Arrhythmias

This protocol is based on the methodology described by Bacic et al. (2017).[6]

Objective: To assess the efficacy of Eleclazine in suppressing catecholamine-induced ventricular arrhythmias in a large animal model.

Materials:

-

Yorkshire pigs

-

Anesthetics (e.g., isoflurane)

-

Epinephrine

-

This compound for intravenous administration

-

ECG recording system

-

Intraventricular electrogram recording catheters

Workflow Diagram:

Procedure:

-

Animal Preparation: Anesthetize Yorkshire pigs and maintain anesthesia throughout the experiment. Monitor vital signs continuously.

-

Instrumentation: Surgically place catheters for drug administration and for recording intraventricular electrograms.

-

Baseline Recordings: Record baseline ECG and intraventricular electrograms.

-

Arrhythmia Induction: Administer a bolus of epinephrine (e.g., 2.0 µg/kg) to induce ventricular premature beats (VPBs) and ventricular tachycardia (VT).

-

Drug Administration: After a washout period, administer this compound (e.g., 0.3 mg/kg intravenously over 15 minutes) or a vehicle control.

-

Re-challenge: Following the drug infusion, re-administer the same dose of epinephrine to assess the effect of Eleclazine on arrhythmia inducibility.

-

Data Analysis: Quantify the incidence and duration of VPBs and VT from the ECG and electrogram recordings before and after drug administration. Compare the arrhythmia burden between the Eleclazine-treated and control groups using appropriate statistical tests.

Clinical Development and Future Directions

This compound has been evaluated in clinical trials for several cardiovascular indications, including LQT3 and HCM.[7][8] The LIBERTY-HCM trial, a study evaluating the effect of Eleclazine on exercise capacity in patients with symptomatic HCM, was terminated.[8][9][10] While the reasons for termination were not fully disclosed, it highlights the challenges of translating promising preclinical findings into clinical efficacy.

Despite the setbacks in these specific indications, the selective inhibition of INaL remains a compelling therapeutic strategy for a range of cardiac arrhythmias and conditions associated with calcium overload. Further research may explore the potential of Eleclazine in other patient populations or in combination with other antiarrhythmic agents. The detailed understanding of its mechanism of action and preclinical efficacy provides a strong foundation for future investigations into the therapeutic potential of this selective INaL inhibitor.

Conclusion

This compound is a potent and selective inhibitor of the late cardiac sodium current with demonstrated antiarrhythmic effects in a variety of preclinical models. Its ability to normalize action potential duration and reduce cellular sodium and calcium overload without significantly affecting the peak sodium current underscores its therapeutic potential. While clinical development has faced challenges, the foundational science supporting the targeted inhibition of INaL remains robust. Further research is warranted to fully elucidate the clinical utility of Eleclazine and other selective INaL inhibitors in the management of cardiovascular diseases.

References

- 1. Modulation of the late sodium current by Ca2+, calmodulin, and CaMKII in normal and failing dog cardiomyocytes: similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Late sodium current and calcium homeostasis in arrhythmogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The novel late Na+ current inhibitor, GS‐6615 (eleclazine) and its anti‐arrhythmic effects in rabbit isolated heart preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms and consequences of Na+,K+-pump regulation by insulin and leptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. “Late sodium current: a mechanism for angina, heart failure, and arrhythmia” - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Eleclazine, an inhibitor of the cardiac late sodium current, is superior to flecainide in suppressing catecholamine-induced ventricular tachycardia and T-wave alternans in an intact porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Eleclazine Hydrochloride: A Technical Guide to its Discovery, Development, and Discontinuation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eleclazine hydrochloride (GS-6615) is a selective inhibitor of the late cardiac sodium current (INaL). Initially developed by Gilead Sciences, it was investigated as a potential therapeutic agent for a variety of cardiac arrhythmias, including Long QT Syndrome Type 3 (LQT3), hypertrophic cardiomyopathy (HCM), and ventricular tachycardia/fibrillation (VT/VF). The rationale for its development was based on the growing understanding that enhanced INaL is a significant contributor to the pathophysiology of these conditions. Preclinical studies in various animal models demonstrated the potential of Eleclazine to suppress arrhythmias without adversely affecting normal cardiac conduction. However, despite promising early-stage results, the clinical development program for Eleclazine was ultimately terminated. This guide provides a comprehensive technical overview of the discovery, mechanism of action, preclinical and clinical development, and eventual discontinuation of this compound.

Introduction: The Late Sodium Current as a Therapeutic Target

The cardiac sodium channel, Nav1.5, is responsible for the rapid upstroke of the cardiac action potential through a large, transient inward sodium current (INaP). However, a small, sustained component of this current, known as the late sodium current (INaL), persists throughout the plateau phase of the action potential. Under physiological conditions, INaL is very small, but it can be significantly enhanced in various pathological states, including genetic mutations (e.g., LQT3), myocardial ischemia, and heart failure.

An increase in INaL can lead to several detrimental effects on cardiac electrophysiology:

-

Prolongation of the Action Potential Duration (APD): The sustained inward current opposes repolarization, leading to a longer APD and a prolonged QT interval on the electrocardiogram (ECG).

-

Early Afterdepolarizations (EADs): APD prolongation can create a window for the reactivation of L-type calcium channels, leading to EADs, which are triggers for ventricular arrhythmias.

-

Intracellular Sodium and Calcium Overload: The persistent influx of sodium through the late current can lead to an accumulation of intracellular sodium. This, in turn, reverses the direction of the sodium-calcium exchanger (NCX), leading to an increase in intracellular calcium concentration. Calcium overload can cause delayed afterdepolarizations (DADs) and contractile dysfunction.

The recognition of the pathological role of enhanced INaL led to the development of selective inhibitors as a novel antiarrhythmic strategy. The goal was to target the pathological late current while having minimal effect on the peak sodium current, thereby avoiding the proarrhythmic effects associated with traditional sodium channel blockers that primarily target INaP.

Discovery and Preclinical Development of Eleclazine (GS-6615)

Eleclazine, a benzoxazepine derivative, emerged from a drug discovery program at Gilead Sciences aimed at identifying potent and selective inhibitors of INaL.

Mechanism of Action

Eleclazine selectively inhibits the late sodium current (INaL) with significantly less potency against the peak sodium current (INaP). This selectivity is crucial for its intended therapeutic effect of shortening the abnormally prolonged action potential duration in pathological conditions without affecting normal cardiac conduction.

Preclinical Pharmacology

A series of preclinical studies were conducted to evaluate the efficacy and safety of Eleclazine in various in vitro and in vivo models.

Table 1: Preclinical Efficacy of this compound

| Model System | Key Findings | Quantitative Data | Reference |

| Rabbit Ventricular Myocytes (ATX-II induced INaL) | Potent inhibition of enhanced INaL. | IC50 = 0.7 µM | [1] |

| Porcine Model of Catecholamine-Induced VT | Reduced incidence of ventricular premature beats, couplets, and VT. | 51% reduction in VPBs and couplets; 56% reduction in 3- to 7-beat VT. | [2] |

| Porcine Model of Autonomically Induced Atrial Fibrillation | Suppressed atrial premature beats and atrial fibrillation. | >3-fold reduction in epinephrine-induced APBs. | [3] |

| Rabbit Isolated Hearts (LQT3 model) | Shortened APD and QT interval, and suppressed ventricular arrhythmias. | - | [1] |

| Mouse Model of Rett Syndrome | Inhibited INaL and shortened ventricular AP duration. | - | [4] |

Table 2: Preclinical Selectivity of this compound

| Current | IC50 | Fold Selectivity (vs. INaL) | Reference |

| Late INa (ATX-II enhanced) | 0.62 µM | - | [5] |

| Peak INa | > 52 µM | > 84-fold | [5] |

| IKr (hERG) | ~14.2 µM | ~23-fold | [6][7] |

Experimental Protocols

-

Objective: To determine the potency of Eleclazine in inhibiting the late sodium current.

-

Methodology:

-

Ventricular myocytes were isolated from rabbit hearts.

-

Whole-cell patch-clamp recordings were performed.

-

The late sodium current (INaL) was enhanced using the sea anemone toxin (ATX-II).

-

Eleclazine was perfused at various concentrations to determine the concentration-response relationship and calculate the IC50 value.[1]

-

-

Objective: To assess the in vivo efficacy of Eleclazine in a large animal model of arrhythmia.

-

Methodology:

-

Closed-chest anesthetized Yorkshire pigs were used.

-

Ventricular tachycardia (VT) was induced by an intravenous bolus of epinephrine (2.0 µg/kg).

-

Eleclazine (0.3 mg/kg) was administered intravenously over 15 minutes.

-

The incidence of ventricular premature beats (VPBs), couplets, and VT was quantified before and after drug administration.[2]

-

Clinical Development of Eleclazine

Based on the promising preclinical data, Eleclazine entered clinical development for several cardiovascular indications.

Phase 2 and 3 Clinical Trials

Eleclazine was investigated in clinical trials for:

-

Long QT Syndrome Type 3 (LQT3): A genetic disorder caused by mutations in the SCN5A gene leading to an enhanced INaL.

-

Hypertrophic Cardiomyopathy (HCM): A condition where enhanced INaL is thought to contribute to arrhythmias and diastolic dysfunction. The largest trial was the LIBERTY-HCM study.[8]

-

Ventricular Tachycardia (VT) and Ventricular Fibrillation (VF): In patients with implantable cardioverter-defibrillators (ICDs).

The LIBERTY-HCM Trial

The "Effect of L ate Sodium Current I nhibition on Exercise Capacity in Sub jects With Symptomatic Hypert rophy ic Cardiomyopathy" (LIBERTY-HCM) trial was a significant phase 2/3 study designed to evaluate the efficacy and safety of Eleclazine in patients with symptomatic HCM.[8][9]

Table 3: LIBERTY-HCM Trial Protocol

| Parameter | Details |

| Study Design | Randomized, double-blind, placebo-controlled, multicenter |

| Primary Objective | To evaluate the effect of Eleclazine on exercise capacity as measured by peak oxygen uptake (pVO2) |

| Patient Population | Symptomatic HCM patients (NYHA Class ≥ II or CCS Class ≥ II) |

| Intervention | Eleclazine (30 mg loading dose, then 3 mg or 6 mg daily) or placebo |

| Planned Enrollment | 180 patients |

Discontinuation of Clinical Development

In late 2016, Gilead Sciences announced the termination of the entire Eleclazine clinical development program.[10] The decision was based on a thorough analysis of the cumulative data, which did not support the continuation of the trials.

-

VT/VF Trial: The trial in patients with VT/VF and ICDs failed to show a reduction in ICD shocks and pacing events compared to placebo.[10]

-

LIBERTY-HCM Trial: The LIBERTY-HCM trial was terminated before completion. While the specific results were not immediately disclosed, the overall data did not support the drug's efficacy in this patient population.[10][11]

-

LQT3 Trial: The trial in patients with LQT3 was also discontinued as part of the overall program termination.[10]

Signaling Pathways and Experimental Workflows

Signaling Pathway of INaL Inhibition

The therapeutic rationale for Eleclazine is based on its ability to modulate the downstream consequences of an enhanced late sodium current.

Caption: Pathophysiological cascade initiated by enhanced INaL and the point of intervention by Eleclazine.

Experimental Workflow for Preclinical Efficacy Testing

The preclinical evaluation of Eleclazine followed a logical progression from in vitro characterization to in vivo arrhythmia models.

Caption: A representative experimental workflow for the preclinical evaluation of Eleclazine.

Conclusion

This compound was a promising, selective inhibitor of the late cardiac sodium current that showed considerable potential in preclinical models of cardiac arrhythmia. Its development was based on a strong scientific rationale targeting a key mechanism in the pathophysiology of several cardiac disorders. However, the translation from preclinical promise to clinical efficacy proved to be a significant challenge, ultimately leading to the discontinuation of its development program. The story of Eleclazine underscores the complexities of antiarrhythmic drug development and the critical importance of demonstrating clear clinical benefit in well-designed trials. The data generated from the Eleclazine program, nevertheless, contributes valuable knowledge to the field and may inform the development of future therapies targeting the late sodium current.

References

- 1. The novel late Na+ current inhibitor, GS-6615 (eleclazine) and its anti-arrhythmic effects in rabbit isolated heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eleclazine, an inhibitor of the cardiac late sodium current, is superior to flecainide in suppressing catecholamine-induced ventricular tachycardia and T-wave alternans in an intact porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eleclazine, a new selective cardiac late sodium current inhibitor, confers concurrent protection against autonomically induced atrial premature beats, repolarization alternans and heterogeneity, and atrial fibrillation in an intact porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Eleclazine exhibits enhanced selectivity for long QT syndrome type 3-associated late Na+ current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. ahajournals.org [ahajournals.org]

- 9. Novel Approach Targeting the Complex Pathophysiology of Hypertrophic Cardiomyopathy: The Impact of Late Sodium Current Inhibition on Exercise Capacity in Subjects with Symptomatic Hypertrophic Cardiomyopathy (LIBERTY-HCM) Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hcmbeat.com [hcmbeat.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

Preclinical Pharmacology of Eleclazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eleclazine hydrochloride (also known as GS-6615) is a potent and selective inhibitor of the cardiac late sodium current (INaL).[1] Enhanced INaL is a key pathophysiological mechanism in various cardiovascular disorders, contributing to arrhythmias and contractile dysfunction. This technical guide provides a comprehensive overview of the preclinical pharmacology of Eleclazine, summarizing its mechanism of action, in vitro and in vivo efficacy, and key experimental protocols. The data presented herein is intended to serve as a resource for researchers and professionals in the field of cardiovascular drug development.

Introduction

The late sodium current (INaL) is a sustained component of the fast sodium current that results from incomplete inactivation of the cardiac voltage-gated sodium channel, Nav1.5. Under pathological conditions such as ischemia and heart failure, INaL is enhanced, leading to intracellular sodium and calcium overload, which can cause electrical instability and impaired cardiac function.[2][3] Eleclazine is a second-generation INaL inhibitor designed for greater potency and selectivity compared to earlier agents.[3] Its preclinical profile demonstrates significant potential in mitigating the detrimental effects of enhanced INaL.

Mechanism of Action

Eleclazine selectively inhibits the late sodium current (INaL) with minimal effects on the peak sodium current (INaP) at therapeutic concentrations.[2][4] This selectivity is crucial, as inhibition of INaP can lead to undesirable side effects, including slowed conduction and proarrhythmia.[2] By inhibiting the enhanced INaL, Eleclazine helps to prevent the sodium and subsequent calcium overload in cardiomyocytes. This leads to a shortening of the action potential duration (APD), a reduction in the spatial and temporal dispersion of repolarization, and suppression of arrhythmias.[2][4]

Quantitative Pharmacology Data

The preclinical activity of Eleclazine has been quantified across a range of in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Potency and Selectivity

| Parameter | Species/System | Condition | IC50 / Potency | Reference |

| Late INa Inhibition | Rabbit Ventricular Myocytes | ATX-II Enhanced | 0.7 µM | [2][4] |

| Human iPSC-Cardiomyocytes | - | 0.6 µM (at 10 Hz) | [5] | |

| Human Cardiac Nav1.5 Channels | - | 0.62 ± 0.12 µM | [5] | |

| Rat Ventricular Myocytes | Activated | 179.9 nM | [5] | |

| Porcine Atrial Myocytes | Enhanced | 736 ± 67 nM | [6] | |

| Peak INa Inhibition | Human iPSC-Cardiomyocytes | Use-Dependent Block | 0.6 µM | [7] |

| Potassium Current (IKr) Inhibition | Heterologous Expression System | - | ~14.2 µM | [8][9] |

Table 2: In Vivo Efficacy in Animal Models

| Animal Model | Condition | Dosing | Key Finding | Reference |

| Rabbit | Ischemia (LAD Occlusion) | - | EC50 of 190 nM for reducing S-T segment elevation (42x more potent than ranolazine) | [3] |

| Porcine | Catecholamine-Induced VT | 0.3 mg/kg IV | Reduced 3- to 7-beat VT incidence by 56% | [10][11] |

| Catecholamine-Induced VT | 0.3 mg/kg IV | Reduced peak T-wave alternans by 64% | [10][11] | |

| Porcine | Autonomically Induced AF | 0.9 mg/kg IV | Reduced epinephrine-induced atrial premature beats >3-fold | [6] |

| Autonomically Induced AF | 0.9 mg/kg IV | Suppressed AF in all animals tested | [6] | |

| Rabbit | Heart Failure with Ischemia-Reperfusion | 1 µM (Langendorff) | Reduced VF inducibility and severity at therapeutic hypothermia | [12] |

Key Experimental Protocols

Detailed methodologies are critical for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of Eleclazine.

In Vitro Electrophysiology (Patch Clamp)

-

Objective: To determine the potency and selectivity of Eleclazine on cardiac ion channels.

-

Cell Preparation: Cardiomyocytes are enzymatically isolated from animal hearts (e.g., rabbit ventricles) or human induced pluripotent stem cells (hiPSCs) are differentiated into cardiomyocytes.[2][7]

-

Recording: Whole-cell patch-clamp technique is used to record ionic currents (e.g., INaL, INaP, IKr).

-

INaL Enhancement: To study INaL, it is often enhanced using agents like sea anemone toxin (ATX-II), which slows sodium channel inactivation.[2][4]

-

Data Analysis: Concentration-response curves are generated by applying increasing concentrations of Eleclazine to determine the IC50 value. Use-dependency is assessed by applying trains of depolarizing pulses at different frequencies.[7]

Ex Vivo Langendorff Heart Model

-

Objective: To assess the electrophysiological effects of Eleclazine on the whole heart.

-

Preparation: Animal hearts (e.g., rabbit) are excised and mounted on a Langendorff apparatus, where they are retrogradely perfused with an oxygenated buffer solution to maintain viability.[5][12]

-

Intervention: Models of cardiac pathology, such as ischemia-reperfusion, can be created by temporarily ligating a coronary artery.[12] Eleclazine is added to the perfusate at desired concentrations.

-

Measurements: Electrophysiological parameters are recorded using techniques like high-resolution epicardial mapping or monophasic action potential (MAP) recordings.[5] This allows for the measurement of action potential duration, refractoriness, and conduction velocity.

-

Arrhythmia Induction: Programmed electrical stimulation is used to assess the propensity for arrhythmias (e.g., ventricular tachycardia, fibrillation) and the ability of Eleclazine to suppress them.[5]

In Vivo Animal Models of Arrhythmia

-

Objective: To evaluate the anti-arrhythmic efficacy of Eleclazine in a living organism.

-

Model: Large animal models, such as Yorkshire pigs, are often used due to their cardiac physiology being similar to humans.[6][10]

-

Arrhythmia Induction: Arrhythmias are induced through pharmacological challenges (e.g., intravenous epinephrine infusion to induce catecholaminergic ventricular tachycardia) or a combination of autonomic nervous system stimulants (epinephrine and acetylcholine for atrial fibrillation).[6][10]

-

Drug Administration: Eleclazine is administered, typically via intravenous infusion, to achieve clinically relevant plasma concentrations.[6][8]

-

Data Collection: Continuous intraventricular electrogram recordings are used to monitor heart rhythm and quantify the incidence and duration of arrhythmias, such as ventricular premature beats (VPBs) and ventricular tachycardia (VT).[10] T-wave alternans, a marker of electrical instability, can also be measured.[10][11]

Safety and Selectivity Profile

A key feature of Eleclazine's preclinical profile is its selectivity for the late sodium current over other cardiac ion channels, particularly the peak sodium current and the hERG potassium channel (responsible for IKr).[2] This selectivity minimizes the risk of adverse effects commonly associated with less selective sodium channel blockers, such as QRS widening and proarrhythmic effects in the setting of ischemia.[2] In a porcine model, Eleclazine did not attenuate the inotropic response to catecholamines, suggesting a favorable profile regarding cardiac contractility.[6]

Conclusion

The preclinical data for this compound strongly support its mechanism of action as a potent and selective inhibitor of the cardiac late sodium current. Through this mechanism, it has demonstrated significant anti-arrhythmic and anti-ischemic effects across a variety of in vitro, ex vivo, and in vivo models. Its selectivity profile suggests a favorable safety margin compared to broader-spectrum anti-arrhythmic agents. These findings have provided a solid foundation for the clinical investigation of Eleclazine in cardiovascular diseases characterized by enhanced late sodium current.

References

- 1. gilead.com [gilead.com]

- 2. The novel late Na+ current inhibitor, GS‐6615 (eleclazine) and its anti‐arrhythmic effects in rabbit isolated heart preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The novel late Na+ current inhibitor, GS-6615 (eleclazine) and its anti-arrhythmic effects in rabbit isolated heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Effects of Eleclazine (GS6615) on the proarrhythmic electrophysiological changes induced by myocardial stretch [frontiersin.org]

- 6. Eleclazine, a new selective cardiac late sodium current inhibitor, confers concurrent protection against autonomically induced atrial premature beats, repolarization alternans and heterogeneity, and atrial fibrillation in an intact porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GS-967 and Eleclazine Block Sodium Channels in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Eleclazine, an inhibitor of the cardiac late sodium current, is superior to flecainide in suppressing catecholamine-induced ventricular tachycardia and T-wave alternans in an intact porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Eleclazine Suppresses Ventricular Fibrillation in Failing Rabbit Hearts with Ischemia-Reperfusion Injury Undergoing Therapeutic Hypothermia - PubMed [pubmed.ncbi.nlm.nih.gov]

Eleclazine Hydrochloride: A Deep Dive into its Selective Inhibition of the Cardiac Late Sodium Current

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Eleclazine hydrochloride (GS-6615) is a potent and selective inhibitor of the late cardiac sodium current (INaL), a sustained component of the fast sodium current (INa) that is enhanced under pathological conditions. This enhanced late current contributes to cardiac arrhythmias by prolonging the action potential duration (APD), leading to early afterdepolarizations (EADs) and increased intracellular calcium. Eleclazine has demonstrated significant antiarrhythmic effects in a variety of preclinical models, including those for long QT syndrome type 3 (LQT3), atrial fibrillation, and ventricular tachycardia. This technical guide provides a comprehensive overview of the mechanism of action of eleclazine, with a focus on its interaction with the cardiac sodium channel (Nav1.5). It includes a compilation of quantitative data on its potency and efficacy, detailed experimental protocols for its characterization, and visual representations of its mechanism and experimental workflows.

Introduction

The cardiac sodium channel, Nav1.5, is responsible for the rapid upstroke of the cardiac action potential. While the majority of these channels inactivate within milliseconds, a small fraction reopens or fails to inactivate, giving rise to a persistent or late sodium current (INaL). Under normal physiological conditions, INaL is small. However, in pathological states such as ischemia, heart failure, and certain genetic mutations (e.g., LQT3), the magnitude of INaL is significantly increased. This augmentation of INaL can lead to a prolonged action potential duration, increased cellular calcium overload, and consequently, a higher propensity for cardiac arrhythmias.

This compound has emerged as a promising therapeutic agent that selectively targets this pathological late sodium current. Its mechanism of action involves a preferential block of the open and/or inactivated states of the Nav1.5 channel, with minimal effect on the peak sodium current (INaP) at normal heart rates. This selectivity profile suggests a lower risk of proarrhythmic effects, such as conduction slowing, which can be associated with less selective sodium channel blockers.

Mechanism of Action of Eleclazine on Cardiac Sodium Channels

Eleclazine exhibits a state-dependent and use-dependent block of the Nav1.5 channel. This means its inhibitory effect is more pronounced on channels that are in the open or inactivated states, which are more prevalent during sustained depolarization or at higher heart rates. This property allows eleclazine to preferentially target the channels contributing to the late sodium current without significantly affecting the normal rapid upstroke of the action potential.

Figure 1. Mechanism of Eleclazine on the Cardiac Sodium Channel.

Quantitative Data on Eleclazine's Potency and Efficacy

The following tables summarize the key quantitative data on the effects of eleclazine from various preclinical studies.

Table 1: Inhibition of Late Sodium Current (INaL) by Eleclazine

| Cell Type/Model | Condition | IC50 (µM) | Reference |

| Rabbit Ventricular Myocytes | ATX-II Enhanced | 0.7 | [1] |

| Rabbit Ventricular Myocytes | ATX-II Enhanced (holding potential -80mV) | 0.26 ± 0.01 | [2] |

| Rat Atrial Myocytes | ATX-II Activated | ~0.2 | [3] |

| Rat Ventricular Myocytes | ATX-II Activated | ~0.2 | [3] |

| Porcine Atrial Myocytes | Enhanced INaL | 0.736 ± 0.067 | [4] |

| Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs) | N/A | Not explicitly for INaL |

Table 2: Inhibition of Peak Sodium Current (INaP) by Eleclazine

| Cell Type/Model | Condition | IC50 (µM) | Reference |

| hiPSC-CMs | Tonic Block | 2.5 | [5] |

| hiPSC-CMs | Use-Dependent Block (10 Hz) | 0.6 | [1][5] |

Table 3: Effects of Eleclazine on Electrophysiological Parameters

| Model | Parameter | Effect | Concentration/Dose | Reference |

| Rabbit Isolated Heart | ATX-II induced VT | IC50 = 0.6 ± 0.1 µM | 0.1 - 1 µM | [6] |

| Rabbit Isolated Heart | ATX-II induced APD prolongation | Shortened | 0.03 - 0.3 µM | [6] |

| Porcine Model | Epinephrine-induced APBs | Reduced >3-fold | 0.9 mg/kg | [4] |

| Porcine Model | Epinephrine/ACh-induced AF | Suppressed | 0.3 and 0.9 mg/kg | [4] |

| Porcine Model | Epinephrine-induced VT | Reduced incidence by 56% | 0.3 mg/kg | [7] |

| Langendorff-perfused Rabbit Heart | Myocardial stretch-induced proarrhythmic changes | Reduced | 0.35, 0.7, and 1.4 µM | [2] |

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for INaL and INaP Measurement

This protocol is a generalized procedure based on methodologies reported in the literature for recording sodium currents in isolated cardiomyocytes or cell lines expressing Nav1.5.

Figure 2. Workflow for Whole-Cell Patch-Clamp Experiments.

Solutions:

-

Extracellular Solution (in mM): 140 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH.

Voltage-Clamp Protocols:

-

For INaP: From a holding potential of -120 mV, apply a 50 ms depolarizing pulse to -20 mV.

-

For INaL: From a holding potential of -100 mV, apply a 300 ms depolarizing pulse to -10 mV. The late current is typically measured as the average current during the last 100 ms of the pulse.[8]

-

For Use-Dependent Block: Apply a train of depolarizing pulses (e.g., 30 pulses of 20 ms to -20 mV) at a specific frequency (e.g., 2 Hz or 10 Hz) from a holding potential of -120 mV.

Automated Electrophysiology using SyncroPatch 768PE

The SyncroPatch 768PE platform allows for high-throughput screening of ion channel modulators.

Protocol Outline:

-

Cell Preparation: Cells expressing Nav1.5 are harvested and prepared in suspension according to the manufacturer's protocol.

-

Chip Preparation: Planar patch clamp chips are primed and loaded into the SyncroPatch instrument.

-

Cell Application: The cell suspension is automatically dispensed onto the chips.

-

Sealing and Whole-Cell Formation: The instrument automatically performs sealing and whole-cell formation procedures.

-

Compound Application: Eleclazine and other test compounds are applied from a compound plate.

-

Data Acquisition: Pre-programmed voltage protocols are applied, and currents are recorded simultaneously from up to 768 wells.

-

Data Analysis: The software automatically analyzes the data to determine parameters such as IC50 values.

Langendorff-Perfused Rabbit Heart Model of Arrhythmia

This ex vivo model allows for the study of eleclazine's effects on the whole heart in a controlled environment.

Figure 3. Workflow for Langendorff-Perfused Heart Experiments.

Protocol Outline:

-

Heart Isolation: A rabbit is anesthetized, and the heart is rapidly excised.

-

Langendorff Perfusion: The aorta is cannulated, and the heart is retrogradely perfused with warmed, oxygenated Krebs-Henseleit solution.

-

Electrophysiological Recordings: ECG and monophasic action potentials (MAPs) are recorded from the epicardial surface.

-

Arrhythmia Induction: Arrhythmias are induced using pharmacological agents (e.g., Anemone toxin II, ATX-II) or programmed electrical stimulation.

-

Drug Perfusion: Eleclazine is added to the perfusate at various concentrations.

-

Data Analysis: The effects of eleclazine on electrophysiological parameters and arrhythmia inducibility/duration are analyzed.

In Vivo Porcine Model of Atrial Fibrillation

This large animal model provides a clinically relevant setting to evaluate the anti-arrhythmic effects of eleclazine.

Protocol Outline:

-

Animal Preparation: A pig is anesthetized, intubated, and instrumented for hemodynamic and electrocardiographic monitoring.

-

Catheter Placement: Electrode catheters are placed in the atria for pacing and recording.

-

AF Induction: Atrial fibrillation is induced by a combination of rapid atrial pacing and administration of epinephrine and acetylcholine.[4]

-

Eleclazine Administration: Eleclazine is administered intravenously as a bolus followed by a continuous infusion.

-

Data Collection: Atrial electrograms and ECGs are continuously recorded to assess the incidence and duration of AF episodes.

-

Data Analysis: The efficacy of eleclazine in preventing the induction or terminating ongoing AF is evaluated.

Conclusion

This compound is a selective inhibitor of the late cardiac sodium current with a well-characterized mechanism of action. Its ability to preferentially block the pathological late INa while having minimal effects on the peak INa at physiological heart rates makes it a promising antiarrhythmic agent with a potentially favorable safety profile. The quantitative data and detailed experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to further understand and develop novel therapies for cardiac arrhythmias. The use of both in vitro and in vivo models has been crucial in elucidating the electrophysiological effects of eleclazine and supports its continued investigation as a potential treatment for a range of cardiac rhythm disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. frontiersin.org [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Patch Clamp Solutions (Intracellular and Extracellular Buffers | FIVEphoton Biochemicals | PctS-100I and Pcts-100E) [fivephoton.com]

- 6. Modulation of the Cardiac Sodium Channel NaV1.5 Peak and Late Currents by NAD+ Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Simple Porcine Model of Inducible Sustained Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Late cardiac sodium current can be assessed using automated patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Late Sodium Current in Arrhythmia and its Modulation by Eleclazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The late sodium current (INaL) is a sustained component of the fast sodium current that persists during the plateau phase of the cardiac action potential.[1][2] Under pathological conditions, such as long QT syndrome type 3 (LQT3) and heart failure, an enhanced INaL contributes to action potential prolongation, disrupts normal cellular repolarization, and increases the propensity for ventricular arrhythmias. Eleclazine (formerly GS-6615) is a selective inhibitor of the late sodium current that has been investigated as a potential antiarrhythmic agent.[3] This technical guide provides an in-depth overview of the role of INaL in arrhythmogenesis, the mechanism of action of Eleclazine, and detailed experimental protocols for investigating this therapeutic target.

Pathophysiology of the Late Sodium Current (INaL) in Arrhythmia

The cardiac action potential is initiated by a large, transient influx of sodium ions through voltage-gated sodium channels (Nav1.5), known as the peak sodium current (INa,peak). While most sodium channels rapidly inactivate, a small fraction fails to do so, resulting in a persistent or late sodium current (INaL).[2] Although small in amplitude, the sustained nature of INaL throughout the action potential plateau leads to a significant influx of sodium ions into the cardiomyocyte.[4]

An pathologically enhanced INaL can trigger arrhythmias through at least two primary mechanisms:

-

Action Potential Prolongation and Early Afterdepolarizations (EADs): The increased inward sodium current during the plateau phase delays repolarization, prolonging the action potential duration (APD).[5][3] This prolongation can create a window for the reactivation of L-type calcium channels, leading to EADs, which are known triggers for torsades de pointes arrhythmia.[4]

-

Intracellular Sodium and Calcium Overload: The persistent influx of sodium via INaL increases the intracellular sodium concentration ([Na+]i).[2][3] This, in turn, alters the function of the sodium-calcium exchanger (NCX), leading to an increase in intracellular calcium concentration ([Ca2+]i).[1][2] Calcium overload can cause delayed afterdepolarizations (DADs) and spontaneous calcium release from the sarcoplasmic reticulum, triggering arrhythmias.[4]

Mutations in the SCN5A gene, which encodes the Nav1.5 channel, are a well-known cause of congenital long QT syndrome type 3 (LQT3), characterized by a gain-of-function effect that enhances INaL.[5][6] Acquired conditions like heart failure and myocardial ischemia have also been associated with an upregulated INaL.[5][7]

Signaling Pathway of INaL-Mediated Arrhythmogenesis

Caption: Signaling pathway of INaL-mediated arrhythmogenesis.

Eleclazine: A Selective Late Sodium Current Inhibitor

Eleclazine is a small molecule that selectively inhibits the late sodium current with high potency.[8][3] Its mechanism of action is attributed to its ability to preferentially block the open state of the Nav1.5 channel, which is more prevalent for the channels conducting the late current.[9] By selectively targeting INaL, Eleclazine aims to normalize the action potential duration and mitigate the downstream consequences of intracellular sodium and calcium overload, without significantly affecting the peak sodium current responsible for normal cardiac conduction.[3][10]

Preclinical Data

Preclinical studies have demonstrated the efficacy of Eleclazine in various models of arrhythmia.

| Parameter | Model System | Treatment | Result | Reference |

| Late INa | Rabbit ventricular myocytes with ATX-II | Eleclazine (GS-6615) | IC50 = 0.7 µM | [3][10] |

| Action Potential Duration (APD) | Rabbit ventricular myocytes with ATX-II | Eleclazine (GS-6615) | Shortened ATX-II induced prolongation | [3][10] |

| QT Interval | Rabbit isolated hearts with ATX-II | Eleclazine (GS-6615) | Shortened ATX-II induced prolongation | [3][10] |

| Ventricular Arrhythmias | Rabbit isolated hearts with ATX-II | Eleclazine (GS-6615) | Decreased incidence | [3][10] |

| Atrial Premature Beats (APBs) | Anesthetized Yorkshire pigs with epinephrine | Eleclazine (0.9 mg/kg IV) | Reduced >3-fold | [11] |

| Atrial Fibrillation (AF) | Anesthetized Yorkshire pigs with epinephrine + acetylcholine | Eleclazine | Suppressed AF in all animals tested | [11] |

| Peak INa | Rabbit ventricular myocytes | Eleclazine (GS-6615) | Minimal effect | [3][10] |

| QRS Interval | Rabbit isolated hearts | Eleclazine (GS-6615) | No widening | [3][10] |

Clinical Data

A Phase 3 clinical trial investigated the efficacy and safety of Eleclazine in patients with genotype-confirmed Long QT Syndrome Type 3 (LQT3).[12][13]

| Parameter | Study Population | Treatment Regimen | Result | Reference |

| Mean Daytime QTcF Interval | 41 LQT3 patients | 48 mg oral loading dose, then 3 mg daily for 12 weeks, then 6 mg daily for 12 weeks | Mean decrease of 8.5 ms from baseline (p<0.01) | [12][13] |

| QTcF Reduction ≥ 20 ms | 41 LQT3 patients | Same as above | 24% of subjects | [12][13] |

| Safety | 41 LQT3 patients | Same as above | Well-tolerated; one unrelated serious adverse event (kidney stone) | [12][13] |

Despite these promising initial results, the development of Eleclazine was later discontinued.[14]

Experimental Protocols

In Vitro Measurement of Late Sodium Current

Objective: To quantify the effect of a test compound on the late sodium current in isolated cardiomyocytes or cell lines expressing Nav1.5.

Methodology: Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted from methodologies described for measuring INaL.[15][16][17][18]

Experimental Workflow:

Caption: Workflow for whole-cell patch-clamp measurement of INaL.

Materials:

-

Cells: HEK293 cells stably expressing human Nav1.5 or freshly isolated ventricular myocytes.

-

External Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): e.g., 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES (pH 7.2 with CsOH).

-

Patch-clamp amplifier and data acquisition system.

-

Borosilicate glass capillaries.

-

Micropipette puller and microforge.

Procedure:

-

Prepare cells for recording.

-

Pull and fire-polish micropipettes to a resistance of 2-4 MΩ when filled with internal solution.

-

Approach a cell with the micropipette and apply gentle suction to form a gigaohm seal.

-

Apply a brief pulse of stronger suction to rupture the membrane patch and establish the whole-cell configuration.

-

Hold the cell at a potential of -100 mV.

-

Apply a depolarizing pulse to -10 mV for 300 ms to elicit both peak and late sodium currents.

-

Measure the late sodium current as the average current during the last 100 ms of the depolarizing pulse.[15][16]

-

Record baseline INaL.

-

Perfuse the cell with the external solution containing the test compound at various concentrations.

-

Record INaL at steady-state for each concentration.

-

To isolate the Nav1.5-mediated late current, the tetrodotoxin (TTX)-sensitive current can be determined by applying 30 µM TTX at the end of the experiment.[15][16]

-

Analyze the data to determine the concentration-response relationship and IC50 value.

In Vivo and Ex Vivo Models of Arrhythmia

Objective: To assess the anti-arrhythmic efficacy of a test compound in a whole-heart or in vivo model.

Model 1: ATX-II Induced LQT3 Model (Ex Vivo)

This model, as described in studies with Eleclazine, pharmacologically mimics the LQT3 phenotype by enhancing the late sodium current.[3][10]

Experimental Workflow:

Caption: Workflow for the ex vivo ATX-II induced arrhythmia model.

Procedure:

-

Isolate the heart from a rabbit and mount it on a Langendorff apparatus for retrograde perfusion with Krebs-Henseleit solution.

-

Record baseline electrocardiogram (ECG) and monophasic action potentials (MAPs).

-

Perfuse the heart with a solution containing Anemone Toxin II (ATX-II) to enhance INaL and induce APD and QT interval prolongation, as well as ventricular arrhythmias.[3][10]

-

Administer the test compound through the perfusate.

-

Continuously monitor ECG and MAPs to assess the effect of the compound on repolarization parameters and the incidence of arrhythmias.

Model 2: In Vivo Programmed Electrical Stimulation (PES)

This model is used to assess the susceptibility to pacing-induced arrhythmias in anesthetized animals.[19][20][21]

Procedure:

-

Anesthetize the animal (e.g., mouse, rat, or pig).

-

Introduce a catheter with pacing and recording electrodes into the heart, typically via the jugular vein.[20]

-

Perform programmed electrical stimulation (PES) by delivering a series of precisely timed electrical stimuli to the atria or ventricles to try and induce arrhythmias.[21]

-

Administer the test compound (e.g., intravenously).

-

Repeat the PES protocol to determine if the compound alters the arrhythmia inducibility.

Model 3: In Vivo Autonomic Challenge Model

This model, used in porcine studies with Eleclazine, assesses the effect of a compound on arrhythmias induced by autonomic nervous system stimulation.[11]

Procedure:

-

In a closed-chest anesthetized pig, administer epinephrine to induce atrial premature beats (APBs).[11]

-

To induce atrial fibrillation (AF), administer a combination of epinephrine and intrapericardial acetylcholine.[11]

-

Administer the test compound intravenously.

-

Re-challenge with epinephrine or epinephrine/acetylcholine to determine the effect of the compound on the incidence of APBs and AF.

Conclusion

The late sodium current represents a critical target in the pathophysiology of both congenital and acquired arrhythmias. Its selective inhibition offers a promising therapeutic strategy to normalize cardiac repolarization and suppress arrhythmogenesis. Eleclazine, a potent and selective INaL inhibitor, has demonstrated efficacy in preclinical models and in patients with LQT3 by shortening the QT interval. The experimental protocols detailed in this guide provide a framework for the continued investigation of INaL inhibitors and their potential role in the management of cardiac arrhythmias. While the development of Eleclazine was halted, the extensive research surrounding this compound has significantly advanced our understanding of the role of the late sodium current in cardiac disease and provides a valuable foundation for future drug discovery efforts in this area.

References

- 1. Late sodium current and calcium homeostasis in arrhythmogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. The novel late Na+ current inhibitor, GS‐6615 (eleclazine) and its anti‐arrhythmic effects in rabbit isolated heart preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Late sodium current in the pathophysiology of cardiovascular disease: consequences of sodium–calcium overload - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pathophysiology of the cardiac late Na Current and its potential as a drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Redirecting to https://onderzoekmetmensen.nl/en/trial/41816 [onderzoekmetmensen.nl]

- 7. tandfonline.com [tandfonline.com]

- 8. Eleclazine - AdisInsight [adisinsight.springer.com]

- 9. GS-967 and Eleclazine Block Sodium Channels in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The novel late Na+ current inhibitor, GS-6615 (eleclazine) and its anti-arrhythmic effects in rabbit isolated heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Eleclazine, a new selective cardiac late sodium current inhibitor, confers concurrent protection against autonomically induced atrial premature beats, repolarization alternans and heterogeneity, and atrial fibrillation in an intact porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. ahajournals.org [ahajournals.org]

- 14. hcmbeat.com [hcmbeat.com]

- 15. Late cardiac sodium current can be assessed using automated patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Patch Clamp Protocol [labome.com]

- 18. docs.axolbio.com [docs.axolbio.com]

- 19. journals.physiology.org [journals.physiology.org]

- 20. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 21. Frontiers | Intracardiac electrophysiology to characterize susceptibility to ventricular arrhythmias in murine models [frontiersin.org]

Eleclazine Hydrochloride for Long QT Syndrome Type 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long QT Syndrome Type 3 (LQT3) is a congenital cardiac channelopathy stemming from gain-of-function mutations in the SCN5A gene, which encodes the α-subunit of the cardiac sodium channel, Nav1.5. These mutations lead to a persistent late sodium current (INa-L) during the plateau phase of the cardiac action potential, prolonging the QT interval and increasing the risk of life-threatening arrhythmias. Eleclazine hydrochloride (GS-6615) is a potent and selective inhibitor of the late sodium current that has been investigated as a targeted therapy for LQT3. This technical guide provides an in-depth overview of the preclinical and clinical research on Eleclazine, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and study designs.

Introduction to Long QT Syndrome Type 3 and Eleclazine

Long QT Syndrome is a group of genetic disorders characterized by a prolonged QT interval on an electrocardiogram (ECG), which can lead to syncope, cardiac arrest, and sudden death.[1] LQT3, specifically, is caused by mutations in the SCN5A gene, resulting in defective inactivation of the Nav1.5 channel and an enhanced late sodium current.[1] This persistent inward current delays ventricular repolarization, prolonging the action potential duration and, consequently, the QT interval.

This compound is a novel compound designed to selectively inhibit this aberrant late sodium current with minimal effect on the peak sodium current, which is crucial for normal cardiac conduction.[2] By targeting the underlying pathophysiology of LQT3, Eleclazine aims to shorten the QT interval and reduce the propensity for arrhythmias.

Preclinical Research

In Vitro Electrophysiology

Eleclazine has demonstrated potent and selective inhibition of the late sodium current in various in vitro models. Studies using patch-clamp electrophysiology on human Nav1.5 channels expressed in heterologous systems have quantified the inhibitory effects of Eleclazine on both wild-type and LQT3 mutant channels.

Table 1: Inhibitory Concentration (IC50) of Eleclazine on Late Sodium Current (INa-L)

| Channel Type | Condition | IC50 (µM) | Reference |

| Wild-type hNav1.5 | Anemone toxin II (ATX-II) enhanced | 0.62 ± 0.12 | [2] |

| Wild-type hNav1.5 | ATX-II enhanced | 0.7 | [3] |

| LQT3 Mutant Channels | Various mutations | 0.33 - 1.7 | [2] |

Eleclazine exhibits significant selectivity for the late sodium current over the peak sodium current, with an 84-fold selectivity for the ATX-II-enhanced late INa from wild-type hNav1.5.[2]

Objective: To determine the inhibitory effect of Eleclazine on the late sodium current in human Nav1.5 channels.

Cell System: Human embryonic kidney (HEK293) cells stably expressing either wild-type or LQT3 mutant hNav1.5 channels.

Methodology:

-

Cell Culture: Cells are cultured in standard conditions and harvested for electrophysiological recordings.

-

Recording: Whole-cell patch-clamp recordings are performed using an automated patch-clamp system (e.g., SyncroPatch 768PE).[4]

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

-

-

Voltage Protocol:

-

Cells are held at a holding potential of -120 mV.

-

To elicit sodium currents, a depolarization step to -20 mV for 500 ms is applied.

-

Late sodium current is measured as the mean current between 450 and 500 ms after the start of the depolarization.

-

-

Drug Application: Eleclazine is perfused at increasing concentrations to determine the dose-dependent inhibition of the late sodium current.

-

Data Analysis: The concentration-response curve is fitted with a Hill equation to calculate the IC50 value.

Animal Models

To investigate the effects of Eleclazine in a more integrated biological system, a rabbit model of LQT3 is utilized. Anemone toxin II (ATX-II) is a potent toxin that enhances the late sodium current, thereby mimicking the LQT3 phenotype.[3]

Table 2: Effects of Eleclazine in an ATX-II Induced Rabbit Model of LQT3

| Parameter | Condition | Effect of Eleclazine | Reference |

| Late INa | ATX-II enhanced | Inhibition (IC50 = 0.7 µM) | [3] |

| Action Potential Duration (APD) | ATX-II prolonged | Shortened | [3] |

| Monophasic Action Potential Duration (MAPD) | ATX-II prolonged | Shortened | [3] |

| QT Interval | ATX-II prolonged | Shortened | [3] |

| Ventricular Arrhythmias | ATX-II induced | Suppressed | [3] |

Objective: To assess the anti-arrhythmic effects of Eleclazine in a pharmacological model of LQT3.

Animal Model: New Zealand White rabbits.

Methodology:

-

Heart Isolation: Rabbits are anesthetized, and their hearts are rapidly excised and Langendorff-perfused with Krebs-Henseleit solution.

-

LQT3 Induction: ATX-II is added to the perfusate to induce a LQT3 phenotype, characterized by prolonged action potential duration and QT interval.

-

Electrophysiological Recordings:

-

Action potentials are recorded from ventricular myocytes using microelectrodes.

-

Monophasic action potentials are recorded from the epicardial surface.

-

A pseudo-ECG is recorded to measure the QT interval.

-

-

Drug Perfusion: Eleclazine is perfused through the heart at various concentrations.

-

Arrhythmia Induction: Programmed electrical stimulation is used to assess the propensity for ventricular arrhythmias.

-

Data Analysis: Changes in APD, MAPD, QT interval, and the incidence of arrhythmias are measured before and after Eleclazine administration.

Clinical Research

Eleclazine has been evaluated in clinical trials to determine its safety, tolerability, and efficacy in patients with LQT3.

Phase 1 Clinical Trial (NCT01849003)

This open-label study evaluated the effect of single and multiple doses of Eleclazine on the QTc interval in patients with LQT3.

Table 3: Phase 1 Study (NCT01849003) Design

| Parameter | Description |

| Study Design | Open-label, sequential dose-escalation |

| Population | 24 patients with genotype-confirmed LQT3 |

| Intervention | Single oral doses (10, 20, 30, 60 mg) and multiple oral doses |

| Primary Outcome | Change in QTc interval |

Results: Maximal QTc shortening ranged from -44 ms to -80 ms across all single-dose levels.[5]

Phase 3 Clinical Trial (NCT02300558)

This single-blind study was designed to further evaluate the effect of Eleclazine on QTc interval, safety, and tolerability in adults with LQT3.

Table 4: Phase 3 Study (NCT02300558) Design

| Parameter | Description |

| Study Design | Single-blind, single-group assignment |

| Population | 41 subjects with genotype-confirmed LQT3 |

| Intervention | 48 mg oral loading dose, followed by 3 mg daily for 12 weeks, then 6 mg daily for 12 weeks |

| Primary Outcome | Change in mean daytime QTcF from baseline to Week 24 |

Table 5: Phase 3 Study (NCT02300558) Baseline Demographics and Efficacy Results

| Parameter | Value | Reference |

| Number of Subjects | 41 | |

| Female | 59% | |

| On Beta-Blocker Therapy | 41% | |

| Implantable Cardioverter-Defibrillator (ICD) at Baseline | 29% | |

| Mean Daytime QTcF at Baseline (ms) | 507.5 (SD 38.11) | |

| Mean Decrease in Daytime QTcF at Week 24 (ms) | 8.5 (SD 18.03, p<0.01) |

Experimental Protocol: Clinical Trial ECG Measurement

Objective: To accurately and consistently measure the QT interval in LQT3 patients treated with Eleclazine.

Methodology:

-

ECG Acquisition: Standard 12-lead ECGs are recorded at specified time points throughout the study.

-

QT Measurement: The QT interval is measured manually from the onset of the QRS complex to the end of the T-wave. Lead II or V5 are preferentially used for measurement.

-

Heart Rate Correction: The measured QT interval is corrected for heart rate using Fridericia's formula (QTcF = QT / RR1/3).[6]

-

Data Analysis: The primary endpoint is the change from baseline in the time-matched, baseline-subtracted mean daytime QTcF.

Signaling Pathways and Experimental Workflows

LQT3 Pathophysiology and Eleclazine's Mechanism of Action

Preclinical Drug Screening Workflow

Clinical Trial Workflow

Conclusion

This compound has shown promise as a targeted therapy for Long QT Syndrome Type 3 by selectively inhibiting the pathogenic late sodium current. Preclinical studies have robustly demonstrated its mechanism of action and efficacy in relevant models. Clinical trials have provided evidence for its ability to shorten the QTc interval in LQT3 patients. This technical guide has summarized the key quantitative data and detailed the experimental protocols that form the basis of our current understanding of Eleclazine's potential in treating this life-threatening arrhythmia syndrome. Further research and clinical development will continue to define its role in the management of LQT3.

References

- 1. Redirecting to https://onderzoekmetmensen.nl/en/trial/41816 [onderzoekmetmensen.nl]

- 2. The novel late Na+ current inhibitor, GS‐6615 (eleclazine) and its anti‐arrhythmic effects in rabbit isolated heart preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The novel late Na+ current inhibitor, GS-6615 (eleclazine) and its anti-arrhythmic effects in rabbit isolated heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Effect of mexiletine on long QT syndrome model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

Eleclazine Hydrochloride: A Deep Dive into its Chemical Profile and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eleclazine hydrochloride, also known by its development code GS-6615, is a potent and selective inhibitor of the late cardiac sodium current (INaL).[1][2][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and mechanism of action, with a focus on the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in cardiovascular drug discovery and development.

Chemical Structure and Identifiers

This compound is a dihydrobenzoxazepinone derivative.[4][5] Its chemical identity is well-defined by its IUPAC name, CAS registry number, and other standard identifiers, ensuring accurate recognition and sourcing for research purposes.

| Identifier | Value | Source |

| IUPAC Name | 4-(pyrimidin-2-ylmethyl)-7-(4-(trifluoromethoxy)phenyl)-3,4-dihydrobenzo[f][1][3]oxazepin-5(2H)-one hydrochloride | [6] |

| CAS Number | 1448754-43-5 | [7][8] |

| Molecular Formula | C21H17ClF3N3O3 | [6][7] |

| Canonical SMILES | O=C1N(CC2=NC=CC=N2)CCOC3=CC=C(C4=CC=C(OC(F)(F)F)C=C4)C=C13.[H]Cl | [7][9] |

| InChI Key | ZRYHNOXHGYUHFF-UHFFFAOYSA-N | [6] |

| Synonyms | GS-6615 hydrochloride | [1][7] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.

| Property | Value | Source |

| Molecular Weight | 451.83 g/mol | [7][10][11] |

| Appearance | Solid powder | [6] |

| Purity | >98% | [6] |

| Solubility | DMSO: ≥ 100 mg/mL (221.32 mM) | [7][10] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | [10] |

Mechanism of Action and Pharmacodynamics

This compound is a selective inhibitor of the late sodium current (INaL), which is enhanced under various pathological conditions such as long QT syndrome, hypertrophic cardiomyopathy, and myocardial ischemia.[2][3][12] By inhibiting this sustained current, Eleclazine helps to stabilize cardiac repolarization and suppress arrhythmias.[3]

Key Pharmacodynamic Properties:

| Parameter | Value | Species/Model | Source |

| IC50 (Late INa) | <1 µM | Cardiac myocytes | [1][13] |

| IC50 (Late INa) | 0.7 µM | Ventricular myocytes | [2][7][10] |

| IC50 (Potassium Current) | ~14.2 µM | Cardiac myocytes | [1][7][13] |

| IC50 (Peak INa) | >5 µM | HEK293 cells (Nav1.5) | [4] |

Experimental Protocols

The following sections detail the methodologies employed to characterize the pharmacological properties of this compound.

In Vitro Electrophysiology: Patch-Clamp Technique

Objective: To determine the inhibitory effect of Eleclazine on cardiac ion channels, particularly the late sodium current (INaL).

Methodology:

-

Cell Preparation: Single ventricular myocytes are isolated from rabbit hearts.[3]

-

Electrophysiological Recording: Whole-cell patch-clamp technique is used to record ion currents.

-

Late INa Induction: The late sodium current is enhanced using a sea anemone toxin (ATX-II).[3]

-

Drug Application: this compound is perfused at various concentrations to determine its effect on the enhanced late INa.

-

Data Analysis: Concentration-response curves are generated to calculate the IC50 value.[3]

In Vivo Electrophysiology: Animal Models

Objective: To assess the anti-arrhythmic effects of Eleclazine in a living organism.

Methodology:

-

Arrhythmia Induction: Ventricular tachycardia (VT) is induced by an intravenous bolus of epinephrine.[14] Atrial fibrillation (AF) is induced by a combination of epinephrine and intrapericardial acetylcholine.[12]

-

Drug Administration: Eleclazine is administered intravenously.[12][14]

-

Data Recording: Right intraventricular electrogram recordings are used to measure the incidence of VT and T-wave alternans.[14]

-

Data Analysis: The effects of Eleclazine on arrhythmia incidence and electrophysiological parameters are statistically analyzed.

Visualizing Pathways and Workflows

The following diagrams illustrate the mechanism of action and experimental workflow for this compound.

Caption: Mechanism of action of Eleclazine.

Caption: In vitro experimental workflow.

Conclusion

This compound is a promising therapeutic agent with a well-characterized chemical structure and a selective mechanism of action. The experimental protocols outlined in this guide provide a foundation for further research into its pharmacological effects and potential clinical applications in the management of cardiac arrhythmias. The provided data, presented in a clear and structured format, is intended to facilitate comparative analysis and aid in the design of future studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound| CAS 1448754-43-5 [dcchemicals.com]

- 3. The novel late Na+ current inhibitor, GS‐6615 (eleclazine) and its anti‐arrhythmic effects in rabbit isolated heart preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. eleclazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. medkoo.com [medkoo.com]

- 7. glpbio.com [glpbio.com]

- 8. This compound Datasheet DC Chemicals [dcchemicals.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | Sodium Channel | TargetMol [targetmol.com]

- 11. glpbio.com [glpbio.com]

- 12. Eleclazine, a new selective cardiac late sodium current inhibitor, confers concurrent protection against autonomically induced atrial premature beats, repolarization alternans and heterogeneity, and atrial fibrillation in an intact porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Eleclazine, an inhibitor of the cardiac late sodium current, is superior to flecainide in suppressing catecholamine-induced ventricular tachycardia and T-wave alternans in an intact porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Eleclazine Hydrochloride (CAS Number: 1448754-43-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eleclazine hydrochloride, also known as GS-6615 hydrochloride, is a potent and selective inhibitor of the cardiac late sodium current (INaL). This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and key experimental findings from preclinical studies. Detailed experimental protocols for evaluating its electrophysiological effects are presented, along with a summary of its quantitative data. Visual diagrams of its signaling pathway and experimental workflows are included to facilitate a deeper understanding of its pharmacological profile. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel antiarrhythmic therapies.

Chemical and Physical Properties

This compound is a white solid compound. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1448754-43-5 | [1][2] |

| Molecular Formula | C21H17ClF3N3O3 | [1] |

| Molecular Weight | 451.83 g/mol | [1] |

| Synonyms | GS-6615 hydrochloride | [1][3][4] |

| Appearance | White solid | [1] |

| Solubility | DMSO: ≥ 100 mg/mL (221.32 mM) | [1][5] |

Mechanism of Action

Eleclazine is a selective inhibitor of the late component of the cardiac sodium current (INaL).[2][3][6] Under normal physiological conditions, the late sodium current is small. However, in pathological states such as long QT syndrome type 3 (LQT3), hypertrophic cardiomyopathy (HCM), and myocardial ischemia, an enhanced late sodium current can lead to prolonged action potential duration (APD), early afterdepolarizations (EADs), and increased susceptibility to cardiac arrhythmias.[7][8]

By specifically inhibiting the late sodium current, Eleclazine helps to restore normal cardiac repolarization and suppress arrhythmias.[7][9] It exhibits a high degree of selectivity for the late sodium current over the peak sodium current (INaP), which is responsible for the rapid upstroke of the cardiac action potential.[7][8] This selectivity is crucial as it minimizes the risk of adverse effects associated with non-selective sodium channel blockers, such as conduction slowing.

The inhibitory effects of Eleclazine on various ion channels are summarized below:

| Target | IC50 | Species/Cell Type | Reference |

| Late Sodium Current (INaL) | <1 µM | Cardiac myocytes | [3][4][6][10] |

| Late Sodium Current (INaL) (ATX-II enhanced) | 0.7 µM | Rabbit ventricular myocytes | [7][8] |

| Late Sodium Current (INaL) | 736 ± 67 nM | Porcine single atrial myocytes | [9] |

| Sodium Current (in hiPSC-CMs) | 2.5 µM | Human induced pluripotent stem cell-derived cardiomyocytes | [3] |

| Potassium Current | ~14.2 µM | Cardiac myocytes | [3][4][5][6][10] |

Signaling Pathway and Pharmacological Effects

The primary mechanism of action of Eleclazine and its downstream electrophysiological consequences are depicted in the following signaling pathway diagram.

Caption: Mechanism of action of Eleclazine in mitigating cardiac arrhythmias.

Preclinical Studies and Efficacy

Eleclazine has demonstrated antiarrhythmic efficacy in various preclinical models.

In Vitro Studies

-